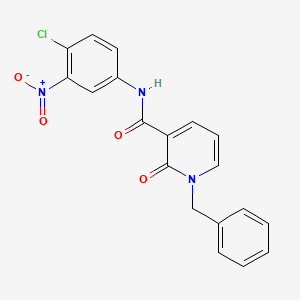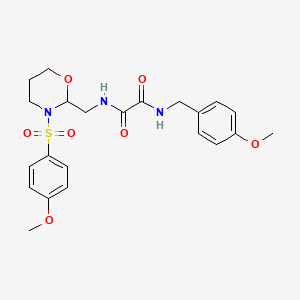
1-benzyl-N-(4-chloro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of an acid chloride with an amine to form the amide bond. This is often followed by various substitution reactions to introduce different functional groups .Chemical Reactions Analysis
Amides can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with various nucleophiles. The specific reactions that “1-benzyl-N-(4-chloro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” can undergo would depend on the specific functional groups present in the molecule .Scientific Research Applications
Antioxidant Activity
A notable application of derivatives similar to the compound involves their synthesis for evaluating antioxidant activities. For instance, derivatives containing various substituents have demonstrated potent antioxidant capabilities, surpassing even well-known antioxidants like ascorbic acid in efficacy. These findings underscore the potential of such compounds in developing therapeutic agents aimed at combating oxidative stress-related diseases (I. Tumosienė et al., 2019).
Calcium-Channel Antagonist Activity
Derivatives of 1,4-dihydropyridines, to which the compound closely relates, have been identified as possessing calcium-channel antagonist properties. These characteristics are crucial for their role in medical applications, including the treatment of hypertension and cardiac conditions, by facilitating coronary vessel dilation and exhibiting antihypertensive effects. The synthesis process typically involves condensation reactions, highlighting the compound's significance in medicinal chemistry research (A. Linden et al., 2011).
Antimicrobial and Antitubercular Activity
Research into dihydropyridine derivatives also extends to their antimicrobial and antitubercular activities. Compounds synthesized using the Hantzsch condensation method have shown promising results against Mycobacterium tuberculosis, suggesting potential applications in developing new therapeutic agents for treating tuberculosis. The structural modifications in these compounds can significantly influence their bioactivity, providing a pathway for designing more effective treatments (M. Iman et al., 2015).
Synthesis of Bioactive Heterocycles
The versatility of dihydropyridine derivatives is further exemplified in their use as precursors for synthesizing bioactive heterocycles. These synthetic pathways allow for the creation of novel compounds with potential therapeutic applications, including antimicrobial activity. Such research not only broadens the understanding of these compounds' chemical properties but also opens up new avenues for drug development (A. K. El-ziaty et al., 2018).
properties
IUPAC Name |
1-benzyl-N-(4-chloro-3-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4/c20-16-9-8-14(11-17(16)23(26)27)21-18(24)15-7-4-10-22(19(15)25)12-13-5-2-1-3-6-13/h1-11H,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOSJOACNJYNAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-ethyl 1-(3-methoxypropyl)-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2702216.png)
![1-(3,4-dichlorophenyl)-N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2702217.png)

![N-(1-cyanocyclopentyl)-2-{2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2702221.png)
![2-[1-[3-(Trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2702222.png)


![2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide](/img/structure/B2702228.png)
![1-Methyl-N-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyrazole-4-carboxamide](/img/structure/B2702229.png)
![N-(benzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2702230.png)
![N-[3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-yl]-1-chloroisoquinoline-3-carboxamide](/img/structure/B2702232.png)